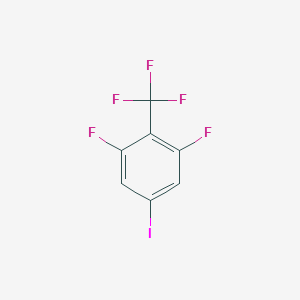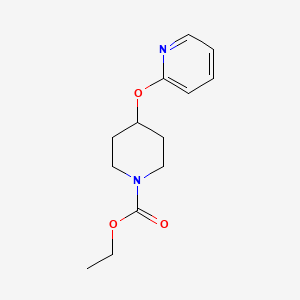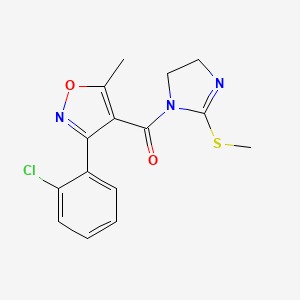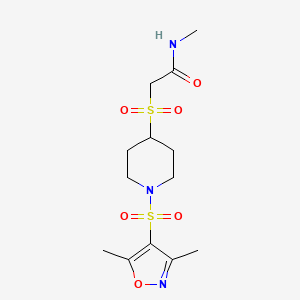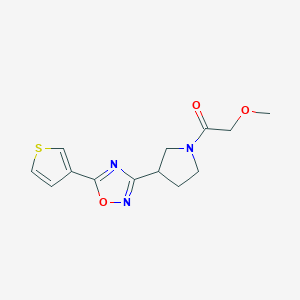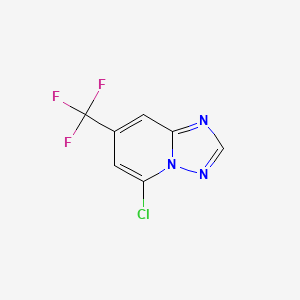
FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 is a chemical compound that has been widely studied in scientific research. It is commonly referred to as a triazolo-pyrimidine compound and has been found to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 is not fully understood but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been found to inhibit the activity of the protein kinase, which is involved in the regulation of cell growth and division. Additionally, FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells and induce apoptosis. Additionally, FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 in lab experiments include its ability to inhibit the growth and proliferation of cancer cells and induce apoptosis. Additionally, FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases. However, the limitations of using FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are many future directions for the study of FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1. One potential direction is the development of new anti-cancer drugs based on the structure of FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1. Additionally, further research is needed to fully understand the mechanism of action of FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 and its potential applications in the field of materials science. Finally, FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 has been found to have anti-inflammatory properties and further research is needed to explore its potential use in the treatment of various inflammatory diseases.
Synthesemethoden
The synthesis method of FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 involves the reaction of 4-chloro-5-fluoro-1H-pyrazole with 3-amino-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then treated with a fluorinating agent such as Selectfluor to produce FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1. This synthesis method has been widely used in scientific research and has been found to be efficient and reliable.
Wissenschaftliche Forschungsanwendungen
FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 has been extensively studied in scientific research and has been found to have various applications. It has been found to exhibit anti-cancer properties and has been studied as a potential anti-cancer drug. It has also been studied for its potential use as a diagnostic tool for various diseases. Additionally, FC(F)(F)C1=CC2=NC=NN2C(Cl)=C1 has been found to have potential applications in the field of materials science and has been studied for its use in the development of new materials.
Eigenschaften
IUPAC Name |
5-chloro-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-1-4(7(9,10)11)2-6-12-3-13-14(5)6/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSYTSWOFJBACS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N2C1=NC=N2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2387485.png)
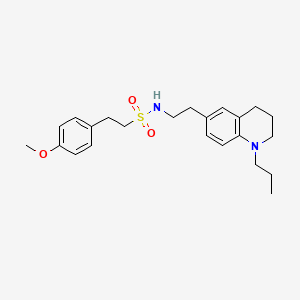
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2387488.png)
![3-Methyl-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2387489.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl-quinazolin-4-ylamino]acetic acid](/img/structure/B2387490.png)
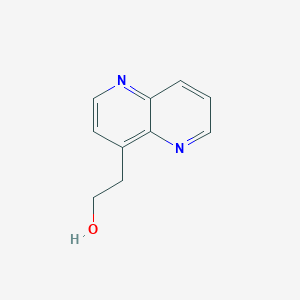
![3-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2387493.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2387494.png)
![7-(3,4-difluorophenyl)-3-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2387495.png)
